Product packaging for Urea, tris(2-hydroxyethyl)-(Cat. No.:CAS No. 97271-72-2)

Urea, tris(2-hydroxyethyl)-

Cat. No.: B14328990
CAS No.: 97271-72-2
M. Wt: 192.21 g/mol
InChI Key: VKUPKRKGNSEUNN-UHFFFAOYSA-N
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Description

Contextualization within Modern Crosslinking Agent Development

For many decades, the thermoset polymer industry has heavily relied on formaldehyde-based crosslinking agents, such as those derived from melamine-formaldehyde, urea-formaldehyde, and phenol-formaldehyde. google.comgoogle.com These crosslinkers have been valued for their cost-effectiveness and high efficiency in curing a vast array of materials. google.comgoogle.com However, increasing environmental and health concerns associated with formaldehyde (B43269) emissions have catalyzed a significant research and development effort to find suitable alternatives. google.comgoogle.com

Early formaldehyde-free alternatives often presented their own set of challenges, including slower curing rates, which are incompatible with high-speed commercial applications, and the emission of other volatile organic compounds (VOCs) or toxic components. google.com In this context, (hydroxyalkyl)urea (HAU) crosslinkers, including Tris(2-hydroxyethyl)urea, have emerged as a highly versatile and promising solution. google.comgoogle.com These agents can be used to effectively crosslink a wide variety of polymer systems, such as aqueous solution polymers, polymer melts, emulsion polymers, and polymer powders. google.comgoogle.com A particularly noteworthy application involves the esterification reaction between HAU crosslinkers and polymers containing carboxylic acid groups, a process that is highly attractive from an environmental standpoint as water is the sole byproduct. google.com

Academic Significance as a Formaldehyde-Free Crosslinking Alternative

The academic and industrial significance of Tris(2-hydroxyethyl)urea lies in its proven efficacy as a formaldehyde-free crosslinking agent. google.com It is part of a class of compounds that can effectively crosslink poly-functional molecules—polymers or other molecules that possess at least two reactive functional groups, such as carboxyl, anhydride (B1165640), or amine groups. google.comgoogle.com

Research has demonstrated that HAU systems offer substantial improvements over other hydroxyl-containing crosslinkers. One surprising and significant finding is that HAU crosslinkers dramatically improve the crosslinking performance in systems without a catalyst. google.comgoogle.com Furthermore, when compared to structurally similar hydroxyalkyl amides (HAA), HAUs have been shown to significantly accelerate the rate and enhance the efficiency of the crosslinking reaction. google.com This enhanced reactivity reduces the need for high curing temperatures or extended processing times. The versatility of these compounds is further highlighted by their use in applications like fabric care compositions, where they form a crosslinked film on fabric to impart crease resistance. googleapis.com

Table 1: Comparison of Crosslinking Agent Characteristics

Feature Formaldehyde-Based Agents Early Formaldehyde-Free Alternatives (Hydroxyalkyl)urea (HAU) Agents
Primary Chemistry Melamine-formaldehyde, Urea-formaldehyde Polyols, Hydroxyalkyl amides (HAA) N,N-bis(2-hydroxyethyl)urea, Tris(2-hydroxyethyl)urea
Byproducts Formaldehyde Water, other VOCs Primarily water google.com
Curing Efficiency High, cost-effective google.comgoogle.com Often slow or inefficient google.com High efficiency, accelerated reaction rates google.com
Catalyst Requirement Often used Often required Effective in uncatalyzed systems google.comgoogle.com

| Environmental Profile | Concerns over formaldehyde toxicity google.comgoogle.com | Variable, some emit toxic components google.com | Essentially formaldehyde-free google.com |

Structural Features and Reactivity Principles of Hydroxyalkyl Ureas in Crosslinking Chemistry

The unique performance of HAU crosslinkers is a direct result of their specific molecular architecture and the reactivity it imparts.

Structural Features: The defining structural characteristics of hydroxyalkyl ureas are key to their function:

They contain a single urea (B33335) group (-NH-C(O)-NH-). google.comgoogle.com

The molecule possesses at least two hydroxyl (-OH) groups. google.comgoogle.com

A critical and distinguishing feature is the presence of at least two carbon atoms separating the central urea group from each of the hydroxyl groups. google.comgoogle.com This spacing is crucial for the molecule's reactivity and stability.

The general structure allows for various substitutions, leading to a family of HAU crosslinkers.

Table 2: Exemplary (Hydroxyalkyl)urea Crosslinkers

Compound Name Molecular Structure
N,N-bis(2-hydroxyethyl)urea C(O)(NH₂)N(CH₂CH₂OH)₂
N,N'-bis(2-hydroxyethyl)urea C(O)(NHCH₂CH₂OH)₂
Tris(2-hydroxyethyl)urea C(O)[N(CH₂CH₂OH)₂][NH(CH₂CH₂OH)]

Data sourced from patents and chemical literature. google.comgoogle.comgoogleapis.com

Reactivity Principles: The primary crosslinking mechanism for HAUs involves the reaction of their terminal hydroxyl groups with complementary functional groups on a polymer backbone. korambiotech.com When crosslinking a polymer rich in carboxylic acid groups, such as poly(acrylic acid), the reaction is a straightforward esterification. google.com The hydroxyl groups of the HAU react with the carboxyl groups of the polymer to form stable ester linkages, creating a robust network. google.com This condensation reaction is typically driven by heat, which facilitates the removal of water and pushes the reaction to completion. google.com

The central urea moiety plays a critical, albeit not fully elucidated, role in accelerating the crosslinking kinetics. google.com The planar structure of the urea group, with its capacity for hydrogen bonding, is thought to influence the orientation and reactivity of the hydroxyl groups. jst.go.jp This "neighboring group participation" effect appears to lower the activation energy of the esterification reaction, explaining the surprisingly enhanced performance of HAUs compared to simple polyols or hydroxyalkyl amides. google.com The reaction proceeds efficiently, forming a crosslinked polymer network while avoiding the generation of hazardous byproducts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O4 B14328990 Urea, tris(2-hydroxyethyl)- CAS No. 97271-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97271-72-2

Molecular Formula

C7H16N2O4

Molecular Weight

192.21 g/mol

IUPAC Name

1,1,3-tris(2-hydroxyethyl)urea

InChI

InChI=1S/C7H16N2O4/c10-4-1-8-7(13)9(2-5-11)3-6-12/h10-12H,1-6H2,(H,8,13)

InChI Key

VKUPKRKGNSEUNN-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)N(CCO)CCO

Origin of Product

United States

Elucidation of Crosslinking Mechanisms Initiated by Tris 2 Hydroxyethyl Urea

Esterification Reactions with Carboxylic Acid Functionalized Polymers

Tris(2-hydroxyethyl)urea is an effective crosslinker for polymers containing carboxylic acid, anhydride (B1165640), or amine functional groups. google.comgoogle.com The primary mechanism of crosslinking with carboxyl-functional polymers is through an esterification reaction. googleapis.com

The crosslinking process involves the reaction between the hydroxyl groups of tris(2-hydroxyethyl)urea and the carboxylic acid groups on the polymer chains. This reaction, a classic example of esterification, results in the formation of ester linkages that bridge the polymer chains together, creating a three-dimensional network. A key byproduct of this condensation reaction is water.

The general reaction can be depicted as follows:

Polymer-COOH + HO-(CH₂)₂-NH-CO-NH-(CH₂)₂-OH → Polymer-COO-(CH₂)₂-NH-CO-NH-(CH₂)₂-OH + H₂O

This process is fundamental to the curing of various materials, including coatings and adhesives, where the formation of a crosslinked network imparts desirable properties such as durability, chemical resistance, and thermal stability. google.com

Kinetic studies are crucial for understanding the rate at which crosslinking occurs. The rate of esterification is influenced by several factors, including temperature, catalyst presence, and the concentration of reactants. While specific kinetic data for tris(2-hydroxyethyl)urea is not extensively detailed in the provided search results, general principles of esterification kinetics apply. mdpi.com

The reaction rate typically follows a second-order kinetic model, dependent on the concentrations of both the hydroxyl and carboxylic acid groups. mdpi.com The use of an acid catalyst can significantly accelerate the reaction. epo.org Thermogravimetric analysis (TGA) is a common technique used to compare the crosslinking properties and rates of different crosslinking agents. google.comgoogle.com For instance, TGA thermograms can illustrate the weight loss associated with the release of water during esterification, providing insights into the curing schedule and efficiency. google.comgoogle.com Studies have shown that increasing the reaction temperature generally leads to a higher rate of conversion. mdpi.comresearchgate.net

Table 1: Factors Influencing Esterification Crosslinking Rates

FactorEffect on Reaction RateRationale
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed. mdpi.com
Catalyst IncreasesLowers the activation energy, allowing the reaction to occur more readily. epo.org
Reactant Concentration IncreasesHigher concentration of functional groups leads to more frequent molecular collisions. mdpi.com
Removal of Byproduct (Water) IncreasesShifts the reaction equilibrium towards the formation of products.

Formation of Ester Linkages and Water Byproduct Generation

Amine and Anhydride Functional Group Reactivity with Hydroxyl Groups

In addition to carboxylic acids, tris(2-hydroxyethyl)urea can also crosslink polymers containing amine and anhydride functional groups. google.comgoogle.com

Anhydride Reactivity: Anhydride groups react with the hydroxyl groups of tris(2-hydroxyethyl)urea in a ring-opening reaction to form an ester and a carboxylic acid. This newly formed carboxylic acid can then undergo a subsequent esterification reaction with another hydroxyl group, leading to crosslinking.

Amine Reactivity: While direct reaction between the hydroxyl groups of tris(2-hydroxyethyl)urea and primary or secondary amines is less common under typical crosslinking conditions, the urea (B33335) functionality itself can be involved. More significantly, polymers containing amine groups can be crosslinked through reactions with other co-reactants or by utilizing the hydroxyl groups to react with other functional groups present in the system. google.comgoogle.com For instance, in some systems, the amine groups on a polymer can react with a separate crosslinker, while the hydroxyl groups of tris(2-hydroxyethyl)urea react with carboxyl groups on the same or a different polymer.

Influence of Hydroxyl Group Spacing and Number on Crosslinking Efficacy

The structure of the crosslinking agent plays a critical role in determining the efficiency of the crosslinking process and the properties of the resulting network. acs.org

The trifunctional nature of tris(2-hydroxyethyl)urea, with its three hydroxyl groups, allows for the formation of a high-density crosslinked network. This high functionality contributes to improved mechanical properties and thermal stability of the cured material. researchgate.net

Table 2: Impact of Hydroxyl Group Characteristics on Crosslinking

CharacteristicInfluence on Crosslinking Efficacy
Number of Hydroxyl Groups Higher number generally leads to higher crosslink density and improved material properties. researchgate.net
Spacing of Hydroxyl Groups Affects the flexibility and geometry of the crosslinks, influencing the final network architecture. google.comgoogle.com
Type of Hydroxyl Group (Primary vs. Secondary) Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups in esterification reactions. mdpi.com

Comparative Mechanistic Analysis with Other Hydroxyl-Functional Crosslinkers (e.g., Hydroxyalkyl Amides)

Tris(2-hydroxyethyl)urea is often compared to other hydroxyl-functional crosslinkers, such as β-hydroxyalkyl amides (HAA), which also crosslink carboxylic acid-containing polymers via esterification. google.comgoogle.com

While both classes of compounds operate through a similar esterification mechanism, (hydroxyalkyl)urea derivatives like tris(2-hydroxyethyl)urea have been found to offer advantages in terms of crosslinking rate and density under conditions typically used for formaldehyde-based systems. google.comgoogle.com Thermogravimetric analysis has shown that (hydroxyalkyl)urea crosslinkers can exhibit improved crosslinking efficiency compared to hydroxyalkyl amides. google.comgoogleapis.com The use of catalysts, which is only marginally effective with β-hydroxyl amides, can be more impactful with (hydroxyalkyl)urea crosslinkers. google.comgoogle.com

Catalytic Enhancement and Reaction Kinetics in Tris 2 Hydroxyethyl Urea Crosslinking Systems

Application of Lewis Acid Catalysts

Lewis acid catalysts are frequently employed to accelerate the crosslinking reactions of hydroxyalkylurea systems. These catalysts function by activating the functional groups on the polymer, making them more susceptible to nucleophilic attack by the hydroxyl groups of tris(2-hydroxyethyl)urea. A variety of Lewis acids have been identified as effective promoters for this type of curing chemistry. google.com Commonly used Lewis acid catalysts include metal salts, such as metal sulfates and chlorides, as well as metal oxides. google.comresearchgate.net Other examples are clays, silica (B1680970) (including colloidal silica), and urea (B33335) sulfate. google.com In polyurethane systems, which involve the reaction of hydroxyl groups with isocyanates, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are well-known Lewis acid catalysts that effectively promote the reaction. researchgate.net The introduction of these catalysts can lower the activation energy required for the crosslinking to proceed, thereby increasing the reaction rate. libretexts.org

Table 1: Examples of Lewis Acid Catalysts for Hydroxyalkylurea Crosslinking

Catalyst Type Examples
Metal Salts Metal Sulfates, Metal Chlorides
Metal Oxides Various metal oxides
Minerals/Inorganics Clays, Silica, Colloidal Silica
Urea Derivatives Urea Sulfate, Urea Chloride
Organometallics Dibutyltin Dilaurate (DBTDL)

This table is compiled from information found in multiple sources. google.comresearchgate.net

Application of Lewis Base Catalysts

Alongside Lewis acids, Lewis base catalysts also play a significant role in enhancing the curing speed of tris(2-hydroxyethyl)urea systems. These catalysts typically function by activating the hydroxyl groups of the crosslinking agent, increasing their nucleophilicity. Organic amines and quaternized amines are prominent examples of Lewis base catalysts used in these applications. google.com In the context of polyurethane formation, tertiary amines are common nucleophilic activators that catalyze the reaction between alcohols and isocyanates. Urea itself can act as a catalyst in certain reactions, such as the glycolysis of poly(ethylene terephthalate), where it is believed to activate ethylene (B1197577) glycol through hydrogen bonding; a similar mechanism could apply to its role in activating the hydroxyl groups in HAU crosslinking systems. rsc.org

Table 2: Examples of Lewis Base Catalysts for Hydroxyalkylurea Crosslinking

Catalyst Type Examples
Amines Organic Amines, Quaternized Amines
Guanidines 1,1,3,3-tetramethylguanidine (TMG)
Carbenes N-Heterocyclic Carbenes (NHCs)

This table is compiled from information found in multiple sources. google.com

Investigation of Uncatalyzed Crosslinking Efficiency and Mechanism

A particularly noteworthy characteristic of hydroxyalkylurea crosslinkers like tris(2-hydroxyethyl)urea is their high degree of reactivity even in the absence of an external catalyst. google.com Research has shown that uncatalyzed systems using N,N-bis(2-hydroxyethyl)urea, a related HAU, are significantly more efficient at crosslinking polymers like poly(acrylic acid) than even catalyzed systems using other types of hydroxyl-containing crosslinkers, such as bis[N,N-di(β-hydroxyethyl)]adipamide (a hydroxyalkyl amide or HAA). google.com

The mechanism for this enhanced uncatalyzed reactivity is attributed to the presence of the urea group in combination with the two hydroxyl groups. google.com It is believed that the urea functionality contributes to the reaction, possibly through an auto-catalytic mechanism where the urea group itself facilitates the reaction of its own hydroxyl groups. google.comnih.gov This intrinsic reactivity is a significant advantage, as it can simplify formulations and reduce costs.

Comparative studies have quantified this effect by measuring the percentage of water-insoluble material after curing, which indicates the extent of crosslinking. In a comparison with poly(acrylic acid), the uncatalyzed HAU system showed dramatically higher crosslinking than an uncatalyzed HAA system. google.com

Table 3: Comparative Crosslinking Efficiency in Poly(acrylic acid) Systems

Crosslinker Catalyst Present % Insolubles
N,N-bis(2-hydroxyethyl)urea (HAU) No 42%
N,N-bis(2-hydroxyethyl)urea (HAU) Yes* 52%
bis[N,N-di(β-hydroxyethyl)]adipamide (HAA) No 3%
bis[N,N-di(β-hydroxyethyl)]adipamide (HAA) Yes* 51%
Glycerol No 0%

Catalyst used was sodium hypophosphite. Data sourced from patent CA2248110C. google.com

The data clearly demonstrates that the uncatalyzed HAU crosslinker achieves a level of crosslinking far superior to the uncatalyzed HAA and glycerol, and is comparable to the catalyzed HAA system. google.comgoogle.com

Influence of Catalyst Concentration on Reaction Rate and Conversion

The concentration of the catalyst has a direct and predictable effect on the kinetics of the crosslinking reaction. According to collision theory, increasing the concentration of a catalyst increases the number of available catalytic sites. libretexts.org This leads to a higher frequency of effective collisions between the reacting molecules (tris(2-hydroxyethyl)urea and the polymer) and the catalyst, which in turn accelerates the reaction rate. libretexts.orgmdpi.com By providing an alternative reaction pathway with a lower activation energy, even a small amount of catalyst can dramatically increase the rate of conversion. libretexts.org

As the catalyst concentration is increased, the reaction rate generally increases until it potentially reaches a plateau. mdpi.com This can happen when the reaction rate becomes limited by another factor, such as the concentration of the reactants themselves or the rate of diffusion of molecules within the polymer matrix. Therefore, there is an optimal concentration range for a catalyst to be effective without causing diminishing returns or potential side reactions. mdpi.com Similarly, the concentration of the reactants, including the tris(2-hydroxyethyl)urea, is crucial; a higher concentration of hydroxyl groups will increase the probability of reaction with the polymer's functional groups. libretexts.org

Development of Novel Catalytic Systems for Accelerated Curing

The pursuit of faster curing times, lower curing temperatures, and more environmentally benign processes drives the ongoing development of novel catalytic systems. Research is exploring several innovative avenues to enhance the crosslinking reactions involving hydroxylated compounds like tris(2-hydroxyethyl)urea.

One area of focus is the development of highly efficient organocatalysts, which avoid the use of potentially toxic or expensive metals. acs.org This includes bifunctional catalysts that can activate both reacting species simultaneously. researchgate.net Another approach involves creating heterogeneous catalysts by immobilizing catalytic molecules onto a solid support, such as silica, graphene oxide, or magnetic nanoparticles. acs.orgmdpi.comdntb.gov.ua These systems offer the significant advantage of easy separation and recovery from the reaction mixture, enhancing the sustainability of the process. dntb.gov.ua

Latent catalysts represent another important frontier. These are compounds that remain inert under ambient conditions but become active upon a specific trigger, such as heat or radiation. This allows for one-pot formulations with extended shelf-life, where the crosslinking reaction only begins when desired during the curing process. Examples include N-heterocyclic carbene (NHC)-CO2 adducts that release the active carbene catalyst upon heating. The development of such advanced catalytic systems is crucial for expanding the application of tris(2-hydroxyethyl)urea in high-performance materials. acs.org

Integration of Tris 2 Hydroxyethyl Urea in Diverse Polymer Systems and Material Science

Crosslinking of Carboxylated Polymers.google.comgoogle.com

Tris(2-hydroxyethyl)urea and other (hydroxyalkyl)ureas are effective in crosslinking polymers containing carboxyl groups. google.comgoogle.com The crosslinking reaction, an esterification of the carboxylic acid functional polymer with the hydroxyl groups of the urea (B33335) derivative, is advantageous as water is the only byproduct. google.comgoogle.com However, this reaction can be slow under typical curing conditions, and increasing the temperature to accelerate it may lead to undesirable color development or polymer degradation. google.com

In the context of poly(acrylic acid) (PAA) systems, Tris(2-hydroxyethyl)urea demonstrates significant crosslinking capabilities. google.com When used to crosslink a PAA with a molecular weight of 60,000 at a curing temperature of 240°C for 10 minutes, using 0.8 equivalents of the crosslinker, a water insolubility of 85% was achieved. google.com This indicates a high degree of crosslinking, forming a robust polymer network. google.com

Table 1: Water Resistance of Poly(acrylic acid) Crosslinked with various (Hydroxyalkyl)urea (HAU) Crosslinkers

HAU Crosslinker % Insoluble
Tris(2-hydroxyethyl) urea 85
N,N-bis(2-hydroxyethyl) urea 100
Tetrakis(2-hydroxyethyl) urea 47
N,N'-bis(2-hydroxyethyl) urea 100
N,N'-bis(3-hydroxypropyl) urea 74
None 0

Source: google.com

The utility of (hydroxyalkyl)urea crosslinkers extends to more complex copolymer systems. For instance, a copolymer of vinyl acetate (B1210297), acrylic acid, and maleic anhydride (B1165640), when crosslinked with N,N-bis(2-hydroxyethyl)urea in an aqueous solution and cured at 240°C for 10 minutes, showed a remarkable 99% insolubility. google.com This high level of insolubility underscores the efficiency of the crosslinking process in creating a densely networked polymer structure. google.com

Poly(acrylic acid) Systems

Application in Aqueous Solution Polymers.google.comgoogle.com

Tris(2-hydroxyethyl)urea and its related compounds are highly versatile and can be readily used to crosslink polymers in aqueous solutions. google.comgoogle.com This is particularly valuable for polymers that are soluble in water, such as poly(acrylic acid) and certain carboxylated polyesters and polyvinyl alcohols. google.com The ability to effect crosslinking in an aqueous medium is a significant advantage, offering a more environmentally friendly alternative to solvent-based systems. google.com

Application in Organic Solution Polymers.google.com

The applicability of Tris(2-hydroxyethyl)urea is not limited to aqueous systems; it is also an effective crosslinker for polymers dissolved in organic solvents. google.comgoogle.com This broadens its scope of use to a wider range of polymers that may not be water-soluble. google.com The fundamental crosslinking chemistry, involving the reaction of its hydroxyl groups with functional groups on the polymer chains, remains consistent across different solvent environments. google.comgoogle.com

Application in Polymer Melts.google.com

Crosslinking can also be achieved in polymer melts using Tris(2-hydroxyethyl)urea. google.comgoogle.com In this method, the crosslinker is blended with the polymer at a temperature above the polymer's melting point. google.com This solvent-free approach is advantageous for certain industrial processes, as it eliminates the need for solvent handling and recovery. google.comgoogle.com

Application in Emulsion Polymers.google.com

Tris(2-hydroxyethyl)urea is also suitable for crosslinking emulsion polymers. google.comgoogle.com In an emulsion system, the polymer exists as dispersed particles in a continuous phase, typically water. google.com The crosslinker can be introduced into this system to react with the polymer chains within the particles, leading to the formation of a crosslinked network upon curing. google.comgoogle.com For example, an ethylene (B1197577)/vinyl acetate copolymer containing 2 parts of acrylic acid, when formulated as an emulsion and crosslinked with N,N-bis(2-hydroxyethyl)urea, exhibited a significant increase in acetone (B3395972) insolubility from 56% (for the uncrosslinked polymer) to 91%. google.com

Table 2: List of Compounds Mentioned

Compound Name
Tris(2-hydroxyethyl)urea
Poly(acrylic acid)
Vinyl Acetate
Acrylic Acid
Maleic Anhydride
N,N-bis(2-hydroxyethyl) urea
Tetrakis(2-hydroxyethyl) urea
N,N'-bis(2-hydroxyethyl) urea
N,N'-bis(3-hydroxypropyl) urea
Ethylene

Crosslinking of Aqueous and Non-Aqueous Polymer Dispersions

Tris(2-hydroxyethyl)urea serves as an effective crosslinking agent for a wide array of polymers in both aqueous and non-aqueous dispersions. google.comgoogle.com This versatility makes it a valuable component in the formulation of coatings, adhesives, and other materials where the formation of a stable, crosslinked polymer network is desired. The crosslinking mechanism typically involves the reaction of the hydroxyl groups of tris(2-hydroxyethyl)urea with functional groups on the polymer chains, such as carboxyl, anhydride, or amine groups. google.comgoogle.com This reaction, often an esterification when reacting with carboxylic acid functional polymers, is advantageous as it produces water as the primary byproduct, which is environmentally benign. google.com

The effectiveness of tris(2-hydroxyethyl)urea as a crosslinker has been demonstrated in various polymer systems. For instance, it can be used to crosslink polymers in aqueous solutions, organic solutions, polymer melts, and emulsion polymers. google.comgoogle.com This broad applicability allows for its use in diverse industrial applications, from fabric care compositions to more specialized polymer composites. googleapis.com

Crosslinking in Powder Polymer Systems

In addition to liquid dispersions, tris(2-hydroxyethyl)urea is also utilized in the crosslinking of powder polymer systems. google.comgoogle.com This is particularly relevant in the field of powder coatings, where the crosslinking agent is blended with a polymer powder. Upon heating, the mixture melts and flows, and the crosslinking reaction occurs, forming a durable and uniform coating. google.com The ability of tris(2-hydroxyethyl)urea to effectively crosslink polymers in a powder format expands its utility to applications requiring solvent-free or low-volatile organic compound (VOC) formulations. google.com

The performance of tris(2-hydroxyethyl)urea in these systems is often compared with other crosslinkers. For example, in the crosslinking of poly(acrylic acid), tris(2-hydroxyethyl)urea has shown significant efficacy. google.com The following table presents data on the crosslinking of a carboxylated polymer using different hydroxyalkylurea (HAU) crosslinkers, highlighting the percentage of insoluble polymer achieved, which is a measure of the extent of crosslinking.

Table 1: Crosslinking of Carboxylated Polymers with Hydroxyalkylurea (HAU) Crosslinkers

Crosslinker % Insoluble
Tris(2-hydroxyethyl) urea 85
N,N'-bis(2-hydroxyethyl) urea 100
N,N'-bis(3-hydroxypropyl) urea 74
None 0

Data sourced from a study on HAU crosslinking of poly(acrylic acid) (60,000 Mw) with a cure condition of 240°C for 10 minutes using 0.8 equivalents of crosslinker. google.com

Engineering of Crosslinked Network Density and Topological Features

The density and topology of the crosslinked network are critical parameters that dictate the final properties of the polymer material. By carefully controlling the amount of tris(2-hydroxyethyl)urea and the reaction conditions, it is possible to engineer the crosslinked network density. flinders.edu.au A higher concentration of the crosslinking agent generally leads to a higher crosslink density, resulting in a more rigid and less flexible material.

The structure of the crosslinker itself also plays a role in defining the network's topological features. Tris(2-hydroxyethyl)urea, with its three hydroxyl groups, can form multiple connections, contributing to a complex and highly interconnected network. The spatial arrangement of these crosslinks influences the polymer's macroscopic properties, such as its thermal stability and mechanical strength. The development of bonding agents with specific functionalities allows for the manipulation of the structure and, consequently, the thermomechanical properties of the resulting composite. flinders.edu.au

Rheological and Mechanical Property Evolution during Crosslinking

The process of crosslinking induces significant changes in the rheological and mechanical properties of the polymer system. As the crosslinking reaction proceeds, the viscosity of the material increases, eventually leading to the formation of a gel. This transition from a liquid-like to a solid-like state is a hallmark of the crosslinking process.

The mechanical properties of the material are also profoundly affected. The formation of a crosslinked network enhances the material's strength, stiffness, and resistance to deformation. flinders.edu.au In applications such as polymer bonded explosives, the strength of the bonds formed by the crosslinking agent is a primary determinant of the mechanical properties of the system, preventing mechanisms of deformation. flinders.edu.au The integration of bonding agents like tris(2-hydroxyethyl)urea is crucial for improving the mechanical properties and preventing failure modes such as dewetting, where the binder separates from the filler under stress. flinders.edu.au

The evolution of these properties can be monitored using various analytical techniques, providing insights into the kinetics of the crosslinking reaction and the structure-property relationships of the final material.

Advanced Analytical Characterization of Tris 2 Hydroxyethyl Urea Crosslinked Materials

Thermogravimetric Analysis (TGA) for Monitoring Cure and Volatile Byproduct Release

Thermogravimetric Analysis (TGA) is a powerful technique for monitoring the curing process of thermosets by measuring changes in mass as a function of temperature. polymerinnovationblog.com For systems where tris(2-hydroxyethyl)urea crosslinks a polymer with carboxylic acid groups, the reaction is an esterification that releases water as a byproduct. google.com TGA can track this mass loss, providing direct insight into the rate and extent of the curing reaction. google.compolymerinnovationblog.com

Research comparing (hydroxyalkyl)urea (HAU) crosslinkers with hydroxyalkyl amide (HAA) crosslinkers in poly(acrylic acid) systems demonstrates the utility of TGA. google.com The analysis shows that HAU crosslinkers significantly accelerate the crosslinking reaction rate and improve efficiency. google.com The weight loss corresponding to the release of water during the cure happens at lower temperatures or shorter times for HAU-crosslinked systems, indicating a more efficient cure. google.com This efficiency is critical for industrial applications where rapid curing is desirable. TGA can be run in isothermal mode at a specific cure temperature to compare the mass loss profiles of different formulations over time. google.com

Table 1: Comparative Curing Analysis via TGA This table illustrates how TGA data can be used to compare the curing efficiency of different crosslinkers under isothermal conditions.

Crosslinker SystemCuring ConditionsObservationInterpretation
Poly(acrylic acid) + HAU5 minutes at 120°CSignificant weight loss observedFaster rate of cure and water byproduct release google.com
Poly(acrylic acid) + HAA5 minutes at 120°CLess weight loss compared to HAUSlower rate of cure google.com
Poly(acrylic acid) + Catalyzed HAA5 minutes at 120°CImproved weight loss over uncatalyzed HAACatalyst improves cure rate, but HAU is efficient even without a catalyst google.com

Spectroscopic Techniques for Structural Elucidation of Crosslinks (e.g., FTIR, NMR)

Spectroscopic methods are indispensable for elucidating the chemical structure of the crosslinked network at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer before and after curing, confirming the crosslinking reaction. resolvemass.ca In the crosslinking of a carboxyl-functional polymer with tris(2-hydroxyethyl)urea, the reaction forms an ester bond. FTIR analysis would confirm this by showing:

A decrease in the intensity of the broad O-H stretching band of the carboxylic acid groups.

The appearance of a characteristic C=O stretching band for the newly formed ester group, which may overlap with but can often be distinguished from the carboxylic acid and urea (B33335) carbonyl peaks.

The persistence of characteristic urea peaks, such as the N-H stretching and C=O stretching (Amide I) bands, confirming the incorporation of the crosslinker into the network. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly in the solid state for insoluble networks, provides detailed structural information and can be used to quantify the degree of crosslinking. nih.govresearchgate.netnmranalyzer.com

¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. For instance, the chemical shift of the methylene (B1212753) protons adjacent to the hydroxyl group in tris(2-hydroxyethyl)urea (-CH₂-OH) will change significantly upon formation of an ester linkage (-CH₂-O-C=O).

¹³C NMR provides clear evidence of bond formation. The carbon signal of the methylene group attached to the hydroxyl in the crosslinker will shift downfield upon esterification. Likewise, the carbonyl carbon of the polymer's carboxylic acid group will also experience a shift. By comparing the integration of signals corresponding to the reacted and unreacted sites, NMR can provide a quantitative measure of the crosslinking density. nih.govwiley.com

Sol-Gel Fraction Determination for Crosslinking Extent

Sol-gel analysis is a fundamental and widely used method to determine the extent of crosslinking in a polymer network. rsc.orgnhv.jp The technique separates the soluble, un-crosslinked portion of the material (the "sol") from the insoluble, crosslinked three-dimensional network (the "gel"). semanticscholar.org The weight fraction of the gel is a direct measure of the success and completeness of the curing reaction. nhv.jp

The procedure typically involves:

Casting a film of the polymer and crosslinker formulation.

Curing the film under a defined time and temperature schedule.

Weighing an accurately cut piece of the cured film (initial weight).

Immersing the film in a suitable solvent (e.g., water for a water-soluble polymer like poly(acrylic acid)) for an extended period to dissolve the sol fraction. google.com

Removing the swollen gel, drying it to a constant weight, and weighing it again (final weight).

The gel fraction (and thus the extent of crosslinking) is calculated as: Gel Fraction (%) = (Final Dry Weight / Initial Dry Weight) x 100

Studies have shown that materials crosslinked with (hydroxyalkyl)ureas (HAU), including tris(2-hydroxyethyl)urea, achieve a high gel fraction, indicating high crosslinking efficiency. google.com This efficiency often surpasses that of other crosslinkers like hydroxyalkyl amides (HAA), especially in uncatalyzed systems. google.com

Table 2: Extent of Crosslinking by Sol-Gel Fraction Analysis This table presents experimental data comparing the crosslinking efficiency of HAU and HAA crosslinkers in a poly(acrylic acid) matrix based on the percentage of insoluble material (gel fraction).

CrosslinkerCuring ConditionsSolventGel Fraction (% Insolubles)
N,N-bis(2-hydroxyethyl)urea (HAU)5 min @ 120°CWater85% google.com
Hydroxyalkyl Amide (HAA)5 min @ 120°CWater40% google.com
N,N-bis(2-hydroxyethyl)urea (HAU)10 min @ 240°CWater92% google.com
Hydroxyalkyl Amide (HAA)10 min @ 240°CWater74-91% google.com

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) is a crucial technique for characterizing the thermomechanical properties of crosslinked polymers. resolvemass.caalfa-chemistry.com It measures the material's response to an oscillatory force as a function of temperature, providing information on the storage modulus (E'), loss modulus (E''), and tan delta (δ). core.ac.uk These parameters are highly sensitive to the polymer network structure. polymerinnovationblog.com

For materials crosslinked with tris(2-hydroxyethyl)urea, DMA can reveal:

Glass Transition Temperature (Tg): The Tg, often taken as the peak of the tan δ curve, typically increases with higher crosslink density. nih.gov This is because the increased number of crosslinks restricts the segmental motion of the polymer chains. polymerinnovationblog.com

Storage Modulus (E'): The storage modulus in the rubbery plateau region (at temperatures above Tg) is directly proportional to the crosslink density. A higher E' in this region indicates a more tightly crosslinked and stiffer network.

Damping Properties: The height and width of the tan δ peak provide information about the material's damping capabilities and the homogeneity of the network.

By comparing DMA curves for materials with varying concentrations of tris(2-hydroxyethyl)urea, one can systematically study the effect of crosslink density on the final mechanical performance of the material. researchgate.netmdpi.com

Table 3: Conceptual DMA Data for Varying Crosslinker Content This table illustrates the expected trends in thermomechanical properties as a function of tris(2-hydroxyethyl)urea concentration, as would be measured by DMA.

Tris(2-hydroxyethyl)urea Conc.Glass Transition Temp (Tg) (from tan δ peak)Rubbery Plateau Modulus (E')Interpretation
LowTg, lowE'lowLower crosslink density, more chain mobility, softer network polymerinnovationblog.com
MediumTg, medium (> Tg, low)E'medium (> E'low)Intermediate crosslink density polymerinnovationblog.comnih.gov
HighTg, high (> Tg, medium)E'high (> E'medium)Higher crosslink density, restricted chain mobility, stiffer network polymerinnovationblog.comnih.gov

Morphological Characterization of Crosslinked Networks (e.g., SEM, TEM)

Microscopy techniques are used to visualize the physical structure and morphology of the crosslinked polymer network.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and cross-sectional morphology of materials. For non-porous films crosslinked with tris(2-hydroxyethyl)urea, SEM analysis of a cryo-fractured surface can provide insights into the network's nature. A smooth, featureless fracture surface often suggests a homogeneous, highly crosslinked, and brittle network, whereas a rougher surface can indicate a tougher, more ductile material or the presence of phase separation.

Environmental and Sustainable Considerations in the Utilization of Tris 2 Hydroxyethyl Urea

Reduction of Volatile Organic Compound (VOC) Emissions in Polymer Formulations

A primary environmental benefit of using Tris(2-hydroxyethyl)urea is its role in reducing Volatile Organic Compound (VOC) emissions from polymer formulations, such as coatings, adhesives, and binders. google.com VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, and their emission into the atmosphere is a significant source of air pollution and a contributor to the formation of ground-level ozone.

Reactive Diluent: In solvent-based systems, solvents are used to lower the viscosity of the resin for proper application. Tris(2-hydroxyethyl)urea can function as a reactive diluent, replacing a portion of the volatile solvents. google.com Unlike a traditional solvent that evaporates, the reactive diluent becomes part of the final cured polymer film, thus increasing the solids content of the formulation and reducing the amount of solvent needed to achieve application viscosity. google.comsynthomer.com

Water-Borne Systems: The compound is suitable for use in water-borne polymer compositions. google.comgoogle.com By facilitating the development of high-performance water-based systems, it helps eliminate the need for organic solvents altogether, with water being the primary medium.

Humectant Properties: In certain aqueous polymer compositions, hydroxyalkyl ureas can also serve to maintain hydration, replacing volatile glycols or alcohols that might otherwise be used for this purpose and contribute to VOCs. google.comgoogle.com

The move towards high-solids and water-borne formulations is a critical strategy for meeting increasingly stringent air pollution regulations, and compounds like Tris(2-hydroxyethyl)urea are instrumental in this transition. synthomer.com

Formulation StrategyRole of Tris(2-hydroxyethyl)ureaImpact on VOCsSupporting Evidence
High-Solids CoatingsActs as a non-volatile, reactive diluent that crosslinks into the polymer backbone.Significantly reduces the amount of organic solvent required to lower viscosity. google.comsynthomer.com
Water-Borne CoatingsFunctions as a crosslinker compatible with aqueous polymer dispersions and solutions.Enables formulations where water is the primary solvent, minimizing or eliminating organic solvent use. google.comgoogle.com
Humectant ReplacementReplaces volatile glycols or alcohols used to maintain hydration in some aqueous systems.Lowers VOC content by substituting volatile components with a non-volatile alternative. google.comgoogle.com

Role in Replacing Formaldehyde-Based Crosslinking Agents

For decades, thermoset polymers used in a vast array of products have been cured using formaldehyde-based crosslinking agents, such as those based on urea-formaldehyde or melamine-formaldehyde resins. google.comgoogle.com While effective and economical, these crosslinkers are known to release formaldehyde (B43269), a substance classified as a human carcinogen and a hazardous air pollutant. epo.orgrsc.org

Tris(2-hydroxyethyl)urea is a key component of a class of formaldehyde-free crosslinking agents developed to address this significant health and environmental concern. google.comgoogle.com It functions as a crosslinker for polymers containing functional groups like carboxyl, anhydride (B1165640), or amine groups. google.comgoogle.com The curing mechanism involves the reaction of its hydroxyl (-OH) groups with the polymer's functional groups, creating a durable, crosslinked network without the involvement or release of formaldehyde. google.comepo.org

The adoption of (hydroxyalkyl)urea crosslinkers like Tris(2-hydroxyethyl)urea offers a direct pathway to safer products and manufacturing processes, particularly in applications such as:

Non-woven binders for insulation and filters.

Coatings for wood, metal, and other substrates.

Adhesives for wood panels and other composite materials. rsc.org

This substitution is a prime example of green chemistry principles being applied to create safer alternatives to hazardous materials.

Crosslinker TypeCuring ChemistryByproducts of ConcernEnvironmental/Health Impact
Formaldehyde-Based (e.g., Urea-Formaldehyde)Condensation reactions involving methylol groups.Free FormaldehydeKnown human carcinogen, hazardous air pollutant, indoor air quality concern. epo.orgrsc.org
Tris(2-hydroxyethyl)ureaEsterification or other condensation reactions via hydroxyl groups.Primarily Water (in reaction with carboxyl groups)Eliminates formaldehyde emissions, providing a safer alternative for manufacturers and end-users. google.comgoogle.com

Life Cycle Assessment of Tris(2-hydroxyethyl)urea-Containing Products (from a material impact perspective)

A comprehensive Life Cycle Assessment (LCA) evaluates the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal ("cradle-to-grave"). researchgate.netresearchgate.net While a specific, publicly available LCA for Tris(2-hydroxyethyl)urea is not available, an analysis of its material properties and lifecycle stages provides insight into its environmental profile.

Raw Materials and Synthesis: Tris(2-hydroxyethyl)urea can be synthesized from the reaction of diethanolamine (B148213) and urea (B33335), often with the evolution of ammonia (B1221849) which must be managed. google.com The sustainability of its production is therefore linked to the sourcing and manufacturing impacts of these precursors.

Use Phase: As detailed in sections 7.1 and 7.2, the use phase offers significant environmental benefits by reducing VOCs and eliminating formaldehyde exposure. google.comgoogle.com

From a material impact perspective, the primary advantage of Tris(2-hydroxyethyl)urea lies in the "use phase" of the products it's in, through the mitigation of toxic and polluting emissions.

Water as the Primary Byproduct in Crosslinking Reactions

The environmental benignity of a chemical process is greatly enhanced when its byproducts are non-toxic. The crosslinking reaction of Tris(2-hydroxyethyl)urea with polymers that contain carboxylic acid groups is a prime example of such a process. google.comgoogle.com

This reaction is an esterification, where a hydroxyl group (-OH) from the Tris(2-hydroxyethyl)urea reacts with a carboxylic acid group (-COOH) on the polymer backbone. The result is the formation of a stable ester linkage, which creates the crosslinked network, and a molecule of water (H₂O). google.com

Reaction: Polymer-COOH + HO-(Crosslinker) → Polymer-COO-(Crosslinker) + H₂O

This is a significant advantage over other chemical curing systems that may release volatile organic compounds, hazardous monomers, or other undesirable byproducts. The release of water as the only major byproduct makes the curing process cleaner and safer. google.com The extent of this reaction can even be monitored by measuring the weight loss due to the release of water during the cure. google.com

The effectiveness of this crosslinking is demonstrated by the high percentage of insolubility achieved in the cured polymer, indicating a well-formed network. For instance, tests have shown that using Tris(2-hydroxyethyl)urea to crosslink poly(acrylic acid) can result in a product that is 85% insoluble after curing, confirming its efficacy as a crosslinker. google.com

Computational Chemistry and Theoretical Studies of Tris 2 Hydroxyethyl Urea Reactivity

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the molecular level. wiley.comnih.gov These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, which are crucial for understanding reaction kinetics. tdl.org For a crosslinking agent like tris(2-hydroxyethyl)urea, the primary reaction of interest is the formation of a urethane (B1682113) linkage through the interaction of its hydroxyl groups with isocyanate functionalities.

While direct studies on tris(2-hydroxyethyl)urea are scarce, research on similar molecules like hydroxymethyl urea (B33335) (HMU) and 1,3-bis(hydroxymethyl) urea (BHMU) offers valuable insights. researchgate.net Computational studies on these compounds have been used to calculate quantum chemical parameters that correlate with their reactivity. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. researchgate.net

A theoretical study on the reaction of isocyanic acid with ethylene (B1197577) glycol, the structural precursor to the hydroxyethyl (B10761427) arms of tris(2-hydroxyethyl)urea, demonstrated that such reactions can proceed through cyclic transition states. mdpi.com The calculations showed that the presence of additional reactant molecules (associates) could significantly lower the activation barrier, suggesting that in a real system, the local environment and concentration of reactants play a critical role in the reaction kinetics. mdpi.com

The reaction between an isocyanate group and a hydroxyl group to form a urethane is the cornerstone of how tris(2-hydroxyethyl)urea functions as a crosslinker. uminho.ptmdpi.com Theoretical studies on this fundamental reaction can determine the energy barrier and the structure of the transition state. The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group. uminho.pt DFT calculations can precisely model the bond-forming and proton-transfer steps, providing activation energies that are essential for predicting reaction rates under different conditions.

Table 1: Calculated Quantum Chemical Parameters for Analogous Urea Derivatives This table presents data from studies on similar compounds, illustrating the type of information derived from quantum chemical calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
Hydroxymethyl Urea (HMU)--- researchgate.net
1,3-Bis(hydroxymethyl) urea (BHMU)--- researchgate.net
Generic Urea Molecule-->10x less than novel compound google.co.ug

(Note: Specific energy values for HMU and BHMU were referenced as calculated but not explicitly provided in the source text. The table structure is representative of data typically generated in such studies.)

Molecular Dynamics Simulations of Polymer-Crosslinker Interactions and Network Formation

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time, providing insights into the formation and properties of complex systems like polymer networks. nih.govmdpi.com For tris(2-hydroxyethyl)urea, MD simulations can model how the individual crosslinker molecules interact with polymer chains and how they come together to form a three-dimensional crosslinked network.

Simulations on related systems, such as urea-formaldehyde (UF) polymers, demonstrate the utility of this approach. nih.gov In these studies, MD was used to simulate the crosslinking process between urea and formaldehyde (B43269) monomers via methylene (B1212753) and ether linkages. The simulations successfully predicted the structure and the mechanical and thermal properties of the resulting polymer network. nih.gov A key finding from these simulations is that increasing the crosslinking density leads to a significant improvement in the material's properties and a decrease in hydrogen bonding intensity as the network becomes more constrained. nih.gov

The process of simulating network formation typically involves:

Constructing an amorphous cell containing the prepolymer chains and the crosslinker molecules (e.g., tris(2-hydroxyethyl)urea and a diisocyanate-functionalized polymer).

Defining a reactive force field that allows for the formation of new covalent bonds when reactive atoms come within a specified cutoff distance.

Running the simulation under conditions that mimic the curing process (e.g., elevated temperature) to observe the dynamic formation of the crosslinked network. mdpi.comresearchgate.net

Analyzing the final network structure and calculating macroscopic properties like glass transition temperature (Tg), Young's modulus, and tensile strength. mdpi.com

MD simulations have shown that the final mechanical properties of thermosetting polymers are strongly dependent on the molecular structure of the crosslinker and the resulting network topology. mdpi.com For tris(2-hydroxyethyl)urea, its trifunctional nature (three hydroxyl groups) would be expected to create a high crosslink density, leading to a rigid and thermally stable network.

Table 2: Representative Data from MD Simulations of Crosslinked Polymer Systems

SystemCrosslinking DensityGlass Transition Temp. (Tg)Young's Modulus (GPa)Source
Poly(urea-formaldehyde)IncreasedInvestigatedCalculated nih.gov
PBT/TDI/TMP System50% -> 90%IncreasedIncreased mdpi.com
Polyacrylamide/MBAIncreasedInvestigated- researchgate.net

(Note: This table aggregates conceptual findings from various MD studies on crosslinking to illustrate the relationships observed between simulation parameters and material properties.)

Prediction of Structure-Reactivity Relationships from a Theoretical Perspective

Computational chemistry provides a robust platform for establishing structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can predict how changes will affect its reactivity. For tris(2-hydroxyethyl)urea, this could involve understanding how substitutions on the urea backbone or changes in the length of the hydroxyalkyl chains would impact its performance as a crosslinker.

The conformation of urea derivatives plays a key role in their reactivity. nih.gov Resonance in the urea moiety results in a planar structure with restricted rotation, and substitutions on the nitrogen atoms dictate the preferred conformations (e.g., trans,trans vs. cis,cis). nih.gov These conformational preferences influence how the reactive groups—in this case, the hydroxyls—are presented for reaction. Theoretical calculations can determine the most stable conformers of tris(2-hydroxyethyl)urea and how its geometry might change upon approaching a reactive partner like an isocyanate.

Quantum mechanics-based Quantitative Structure-Activity Relationship (QSAR) models have been developed for various urea derivatives. benthamdirect.com These models correlate calculated molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) with observed reactivity or biological activity. A similar approach could be applied to a series of hydroxyalkyl urea crosslinkers to predict their curing efficiency or the final properties of the polymer network they form. For example, a QSAR study could reveal that increasing the electron-donating character of a substituent on the urea nitrogen enhances the nucleophilicity of the hydroxyl groups, leading to a faster curing reaction.

In Silico Design of Novel Hydroxyalkyl Urea Derivatives with Enhanced Properties

The insights gained from quantum chemical calculations and MD simulations can be leveraged for the in silico design of new molecules with superior properties. This rational design process is more efficient than traditional trial-and-error synthesis and testing.

For the development of novel hydroxyalkyl urea derivatives based on the tris(2-hydroxyethyl)urea scaffold, computational methods could be used to:

Enhance Reactivity: Screen derivatives with different substituents to identify those with lower activation energies for the reaction with isocyanates. For example, replacing the hydrogen on the second nitrogen with an electron-donating group might increase the nucleophilicity of the hydroxyls.

Tune Mechanical Properties: Design crosslinkers with varying chain lengths or flexibility. MD simulations could predict how a derivative with hydroxypropyl groups instead of hydroxyethyl groups would alter the glass transition temperature or elasticity of the final polymer network.

Improve Thermal Stability: The inherent thermal stability of the triazine ring in the related compound 1,3,5-tris(2-hydroxyethyl)isocyanurate (THEIC) is a known benefit. researchgate.net Computational studies could explore incorporating features of the isocyanurate ring into a urea-based structure to predict its impact on the thermal decomposition pathways of the resulting polymer.

Increase Solubility and Compatibility: Calculations of solubility parameters can help in designing derivatives that are more compatible with specific polymer backbones, leading to more homogeneous and defect-free materials.

This design-simulate-synthesize cycle allows for the rapid exploration of a vast chemical space to identify promising candidates for specific applications, such as advanced coatings, adhesives, or elastomers.

Emerging Research Frontiers and Future Directions for Tris 2 Hydroxyethyl Urea

Development of Multifunctional Hydroxyalkyl Urea (B33335) Derivatives for Tailored Properties

The development of multifunctional derivatives from foundational molecules like Tris(2-hydroxyethyl)urea represents a significant frontier in materials science. While research specifically detailing the derivatization of Tris(2-hydroxyethyl)urea is still emerging, the broader field of hydroxyalkyl urea (HAU) chemistry provides a roadmap for future exploration. HAUs are recognized as effective, formaldehyde-free crosslinkers for polymers containing functional groups such as carboxyl, anhydride (B1165640), or amine. google.com

The core concept involves modifying the parent HAU structure to introduce new functionalities, thereby creating derivatives with properties tailored for specific applications. For instance, research into other C3-symmetric tris-urea frameworks has shown that tuning the molecular structure can lead to the formation of low-molecular-weight gelators (LMWGs) capable of creating supramolecular gels in various media, from organic solvents to water. jst.go.jp Introducing different functional groups onto the core urea structure can directly influence the properties of the resulting material. jst.go.jp

Future research could focus on synthesizing derivatives of Tris(2-hydroxyethyl)urea where the hydroxyl groups are partially or fully reacted to introduce other chemical moieties. This could lead to the creation of novel surfactants, adhesion promoters, or rheology modifiers. The synthesis of 1,1,3-Tris(2-hydroxyethyl)urea has been documented, involving a two-step process where diethanolamine (B148213) is first reacted with urea, followed by a reaction with ethanolamine (B43304), yielding the final triol product. flinders.edu.au This synthetic pathway opens the door for creating a library of related compounds with varying numbers of hydroxyethyl (B10761427) groups, allowing for precise control over crosslinking density and material properties.

Table 1: Potential Areas for Multifunctional Derivative Development

Derivative Class Potential Functionality Target Application
Esterified Derivatives Hydrophobicity/Hydrophilicity Control Coatings, Emulsifiers
Etherified Derivatives Increased Chemical Stability High-Performance Sealants
Urethane-linked Derivatives Enhanced Mechanical Strength Adhesives, Elastomers

Application in Novel Smart Materials and Responsive Polymer Systems

Smart materials, which respond to external stimuli like temperature, pH, or light, are at the forefront of materials innovation. nih.gov The hydroxyl groups of Tris(2-hydroxyethyl)urea make it an excellent candidate for integration into such systems. While direct application of Tris(2-hydroxyethyl)urea in published smart materials research is not yet widespread, its potential is significant. Polymers with hydroxyl functionalities, such as Poly(2-hydroxyethyl methacrylate) (PHEMA), are common building blocks for smart materials.

The ability of the urea group to form strong, directional hydrogen bonds is a key feature that can be exploited. jst.go.jp Research has demonstrated that C3-symmetric tris-urea compounds can self-assemble into fibrous aggregates, leading to the formation of supramolecular gels that exhibit stimuli-responsive behavior. jst.go.jp For example, these gels can undergo a phase transition from gel to sol in response to chemical stimuli. jst.go.jp This principle could be applied to systems incorporating Tris(2-hydroxyethyl)urea to create hydrogels for applications in biomedicine or soft robotics. jst.go.jpacs.org

Another promising avenue is the development of dynamic or "smart" covalent bonds. Hindered urea bonds, for example, can create catalyst-free, reconfigurable thermosets that possess properties like self-healing and shape memory. researchgate.netwiley.com Future research could explore the design of polymer networks crosslinked with Tris(2-hydroxyethyl)urea that exhibit responsiveness. The crosslinks formed by this molecule could potentially be reversed or exchanged under specific conditions, leading to reprocessable and recyclable thermosets.

Integration into Sustainable and Bio-Based Polymer Matrices

The global shift towards sustainability has intensified the search for bio-based polymers and greener manufacturing processes. nih.govresearchgate.net Tris(2-hydroxyethyl)urea, as a formaldehyde-free crosslinker, aligns perfectly with this trend. google.com Its integration into polymer matrices derived from renewable resources is a key area of future research.

Bio-based polymers can be produced from sources like starch, cellulose, fatty acids, and organic waste. nih.gov Many of these biopolymers, such as those derived from polycarboxylic acids, possess the necessary functional groups to be crosslinked by Tris(2-hydroxyethyl)urea. google.com For example, research has shown the successful creation of fully bio-based polyureas from epoxidized soybean oil, urea, and diamines, demonstrating the compatibility of the urea moiety with bio-derived feedstocks. researchgate.net Another study detailed a formaldehyde-free wood adhesive created by copolymerizing condensed tannin with a hyperbranched urea-based polymer. researchgate.net

The primary crosslinking reaction for HAUs involves esterification with carboxylic acid groups, a process that releases only water as a byproduct, further enhancing its green credentials. google.com This makes it an ideal candidate for curing bio-based polyesters or polymers derived from citric acid or succinic acid, which are increasingly produced from renewable resources. polimi.it

Table 2: Potential Bio-Based Polymers for Crosslinking with Tris(2-hydroxyethyl)urea

Bio-Based Polymer Source Reactive Group Potential Application
Poly(lactic acid) (PLA) Blends Corn Starch, Sugarcane Carboxyl (after modification) Biodegradable Packaging
Poly(succinic acid) Bio-succinic Acid Carboxyl Bio-based Coatings, Adhesives
Alginate Brown Algae Carboxyl Biomedical Hydrogels, Thickeners

Advanced Manufacturing Techniques Utilizing Tris(2-hydroxyethyl)urea Crosslinking (e.g., 3D Printing)

Additive manufacturing, or 3D printing, has revolutionized the production of complex, customized objects. acs.org The development of new photopolymer resins and inks is crucial for expanding the capabilities of these technologies. acs.org While the use of Tris(2-hydroxyethyl)urea in 3D printing is an emerging field, its properties suggest significant potential.

Many 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP), rely on the rapid curing of liquid resins. wiley.com These resins often contain a mixture of monomers and crosslinkers. The related compound, tris[2-(acryloyl)ethyl] isocyanurate (TAEI), is already used as a reactive liquid acrylate (B77674) monomer that improves the mechanical properties of printed products. acs.org This suggests that acrylated or methacrylated derivatives of Tris(2-hydroxyethyl)urea could be synthesized and incorporated into UV-curable resins for 3D printing.

Furthermore, the development of reprocessable thermosets using dynamic urea bonds opens up possibilities for 3D printing recyclable materials. wiley.comresearchgate.net A 3D-printed object could potentially be depolymerized back into a liquid resin and reprinted, reducing waste and enabling circular manufacturing. wiley.com The crosslinking function of Tris(2-hydroxyethyl)urea could be harnessed in extrusion-based or powder bed fusion techniques where a thermal curing step is employed to create robust, thermoset parts.

Exploration of New Reaction Mechanisms and Crosslinking Architectures Beyond Esterification

The established crosslinking mechanism for Tris(2-hydroxyethyl)urea involves the esterification of its hydroxyl groups with carboxylic acids. google.com However, the unique structure of the molecule invites the exploration of new reaction pathways and the creation of novel polymer architectures.

The urea functionality itself is capable of forming strong, non-covalent hydrogen bonds, which are fundamental to the self-assembly of supramolecular structures. jst.go.jp Research into C3-symmetric tris-urea derivatives has shown they can act as building blocks for complex, stimuli-responsive gels without forming covalent bonds. jst.go.jp This suggests that Tris(2-hydroxyethyl)urea could be used not just as a covalent crosslinker but also as a physical crosslinker or a structure-directing agent in certain polymer systems.

Beyond esterification, the hydroxyl groups can participate in other reactions, such as the formation of urethane (B1682113) linkages through reaction with isocyanates. This would allow Tris(2-hydroxyethyl)urea to be used as a chain extender or crosslinker in polyurethane systems, a major class of industrial polymers.

Additionally, alternative synthesis routes for related compounds suggest other chemistries are possible. For example, 1,3-bis(2-hydroxyethyl)urea (B94319) can be produced by reacting urea with ethylene (B1197577) carbonate, a process that proceeds until carbon dioxide emission ceases. google.com This is distinct from the more common synthesis from ethanolamine and urea, which liberates ammonia (B1221849). flinders.edu.au Investigating these alternative reaction mechanisms could lead to more efficient and sustainable production methods and uncover new ways to build polymer networks. The study of how the arrangement of the three hydroxyethyl groups on the urea core influences polymer architecture and properties is a rich area for future research. nih.gov

Q & A

Q. How can researchers design studies to minimize bias in assessing the environmental impact of Urea, tris(2-hydroxyethyl)-?

  • Methodological Answer : Use blind testing for toxicity assays (e.g., algal growth inhibition) and randomized sampling in environmental matrices. Validate findings via third-party labs and publish negative results to avoid publication bias. Follow ISO guidelines for ecological risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.